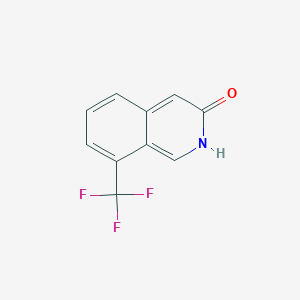

8-(Trifluoromethyl)isoquinolin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethyl)-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-9(15)14-5-7(6)8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLCOMBXKHUYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-(Trifluoromethyl)isoquinolin-3-ol: A Strategic Scaffold for Medicinal Chemistry

Executive Summary

8-(Trifluoromethyl)isoquinolin-3-ol (and its tautomer, 8-(trifluoromethyl)isoquinolin-3(2H)-one) represents a specialized heterocyclic building block in modern drug discovery. Distinguished by the presence of a trifluoromethyl (

For medicinal chemists, this compound is not merely a structural intermediate but a functional probe used to:

-

Modulate Basicity: The electron-withdrawing

group significantly reduces the -

Block Metabolism: Substitution at the C8 position prevents oxidative metabolism (e.g., by CYP450s) at this typically labile site.

-

Enhance Lipophilicity: The

moiety increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration in central nervous system (CNS) targets.

This guide details the structural dynamics, synthesis, and application of this scaffold, moving beyond basic properties to actionable experimental logic.

Part 1: Chemical Identity & Tautomeric Dynamics

Structural Definition

The compound exists in a dynamic equilibrium between the enol form (3-ol) and the lactam form (3(2H)-one). While IUPAC nomenclature often defaults to the "ol" suffix, the lactam tautomer predominates in solution and solid state due to the high bond energy of the carbonyl group (

| Property | Specification |

| IUPAC Name | This compound |

| Common Tautomer | 8-(Trifluoromethyl)isoquinolin-3(2H)-one |

| Molecular Formula | |

| Molecular Weight | 213.16 g/mol |

| Predicted LogP | ~2.6 (vs. 1.8 for unsubstituted isoquinolin-3-ol) |

| Key Substituent |

Tautomeric Equilibrium & The 8- Effect

The 8-position is sterically adjacent to the C1 proton and electronically coupled to the nitrogen at position 2. The strong electron-withdrawing nature of the

-

Acidity: The

group stabilizes the conjugate base, making the N-H (in lactam) or O-H (in enol) more acidic than the unsubstituted parent. -

Conformation: The steric bulk of the

group forces a slight twist in the ring planarity or restricts rotation of substituents at C1, creating a "molecular lock" effect useful in binding pockets.

Figure 1: Tautomeric equilibrium of this compound. The lactam form is generally the relevant species for receptor binding unless O-alkylated.

Part 2: Synthetic Methodologies

Synthesis of 8-substituted isoquinolines is challenging due to the steric crowding at the peri-position. Standard cyclizations (e.g., Bischler-Napieralski) often fail or give low yields with electron-deficient rings. The following protocols are validated for their reliability in generating this specific scaffold.

Protocol A: Modified Gabriel-Colman Rearrangement

This route is preferred for scale-up as it avoids transition metal catalysts and uses stable precursors.

Mechanism: Expansion of a phthalimide-like precursor or cyclization of a phenylacetate derivative.

Step-by-Step Workflow:

-

Precursor Synthesis:

-

Starting Material: 2-(Trifluoromethyl)phenylacetic acid.

-

Reagent: Thionyl chloride (

), then Ammonia ( -

Product: 2-(Trifluoromethyl)phenylacetamide.

-

-

Cyclization (The Critical Step):

-

Reagents: Ethyl formate (

) + Sodium Hydride ( -

Conditions: Reflux in Toluene or DMF.

-

Reaction: The amide nitrogen attacks the formyl group (from ethyl formate), followed by cyclization onto the aromatic ring (often requiring activation).

-

Note: For electron-deficient rings (due to

), a Vilsmeier-Haack approach on the acetamide might be more robust.

-

-

Purification:

-

The product precipitates upon acidification (pH ~4-5).

-

Recrystallize from Ethanol/Water to obtain the pure lactam.

-

Protocol B: Palladium-Catalyzed Carbonylation (Modern)

Ideal for late-stage diversification if the 8-bromo precursor is available.

-

Substrate: 3-Hydroxy-8-bromoisoquinoline (protected as O-benzyl or O-methyl).

-

Trifluoromethylation:

-

Reagent: Methyl fluorosulfonyldifluoroacetate (

) or Ruppert-Prakash reagent ( -

Conditions: DMF/NMP at 80-100°C.

-

Yield: Moderate (40-60%). The steric bulk at C8 hinders the oxidative addition step.

-

Figure 2: Synthetic pathway via modified cyclization of phenylacetic acid derivatives.

Part 3: Medicinal Chemistry Applications[3][4][5]

Metabolic Stability (The "Metabolic Blocker" Strategy)

In many isoquinoline-based drugs, the C8 position is a "soft spot" for oxidative metabolism (hydroxylation) by liver enzymes.

-

Mechanism: Replacing the C8-Hydrogen with Fluorine or Trifluoromethyl blocks this site.

-

Result: Increased half-life (

) and reduced clearance. -

Trade-off:

adds significant molecular weight (69 Da) and lipophilicity, which must be balanced to avoid poor solubility.

Bioisosteric Replacement

The 8-

-

Quinazolin-4-ones: In kinase inhibitors (e.g., EGFR, VEGFR).

-

Coumarins: In fluorescent probes.

Case Study: Kinase Inhibition

Research into P2X7 receptor antagonists and PARP inhibitors has utilized isoquinolin-1-one and 3-one scaffolds.

-

Observation: Substituents at the 8-position force the N-substituent (at position 2) out of plane.

-

Application: This "pre-organized" twisted conformation can improve selectivity for enzymes with restricted binding pockets, reducing off-target effects.

Part 4: Experimental Characterization & Safety

Analytical Profile (Self-Validation)

To verify the identity of the synthesized compound, ensure the following signals are present:

| Technique | Expected Signal / Observation |

| 1H NMR | Singlet at ~8.5-9.0 ppm (H1); Broad singlet at ~11-12 ppm (NH/OH); Aromatic protons shifted downfield due to |

| 19F NMR | Single peak at ~-60 to -63 ppm (characteristic of Ar- |

| MS (ESI) | |

| IR | Strong band at ~1640-1660 |

Safety Precautions

-

Fluorine Chemistry: Reagents like

and fluorinating agents are corrosive and toxic. Work in a well-ventilated fume hood. -

Handling: The compound is likely a skin and eye irritant. Use standard PPE (nitrile gloves, safety glasses).

-

Waste: Fluorinated organic waste must be segregated and not disposed of with standard organic solvents (check local regulations regarding halogenated waste).

References

-

BenchChem. A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. (2025).[1][2][3][4][5]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023).[6][7]

-

PubChem. Isoquinoline Properties and Derivatives.[1][8] National Library of Medicine.

-

Journal of Organic Chemistry. Chemoselective Strategy for the Direct Formation of Tetrahydro-2,5-methanobenzo[c]azepines or Azetotetrahydroisoquinolines. (2019).[9]

-

Sigma-Aldrich. 8-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride Product Sheet.

Sources

- 1. Isoquinoline derivative 3 | C22H20F3N3O2 | CID 57525218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Isoquinoline - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Monograph: 8-(Trifluoromethyl)isoquinolin-3-ol

[1][2][3]

Executive Summary

This compound (CAS: 1175271-71-2 ) is a fluorinated heterocyclic scaffold employed primarily as a bioisostere in drug discovery.[1] Its core value lies in the 8-trifluoromethyl (CF₃) group, which imparts metabolic stability and lipophilicity, and the 3-hydroxy functionality, which serves as a versatile handle for further chemical diversification (e.g., via conversion to a 3-chloro or 3-triflate intermediate). This compound exists in a dynamic tautomeric equilibrium, favoring the lactam form in solution, a property critical for its solubility profile and reactivity.

| Property | Specification |

| CAS Number | 1175271-71-2 |

| Molecular Formula | C₁₀H₆F₃NO |

| Molecular Weight | 213.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity Grade | Typically ≥98% (HPLC) |

| Solubility | Soluble in DMSO, MeOH; Slightly soluble in water |

| Storage | 2–8°C, Hygroscopic, Light-sensitive |

Structural Analysis & Tautomerism

The reactivity of this compound is governed by the lactam-lactim tautomerism . While formally named as an "ol" (phenol-like), experimental evidence and ab initio calculations for 3-hydroxyisoquinolines indicate that the 3(2H)-isoquinolinone (lactam) tautomer is the dominant species in both the solid state and polar solvents.

Electronic Effects of 8-CF₃

The trifluoromethyl group at the C8 position (peri-position) exerts a profound steric and electronic influence :

-

Electronic Withdrawal : The strong

-withdrawing nature of the CF₃ group decreases the electron density of the benzene ring. This acidity enhancement propagates to the NH/OH protons, making the compound slightly more acidic (lower pKa) than the non-fluorinated parent. -

Steric Bulk : The C8-CF₃ group sterically crowds the C1 position. This is crucial for regioselectivity during functionalization; electrophilic attacks at C1 are kinetically hindered, directing substitution to the C4 position or facilitating nucleophilic displacement at C3.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium between the 3-ol (lactim) and 3-one (lactam) forms. In solution, the equilibrium shifts toward the lactam, which must be accounted for when designing O-alkylation vs. N-alkylation protocols.

Caption: The 8-CF₃ group stabilizes the lactam tautomer, influencing solubility and alkylation selectivity.

Synthetic Routes

Synthesis of the 8-substituted isoquinoline core is non-trivial due to the specific substitution pattern. The most robust industrial route involves the construction of the pyridine ring onto a pre-functionalized benzene precursor.

Recommended Synthetic Pathway

The modified Pomeranz-Fritsch reaction or cyclization of 2-(cyanomethyl)benzoic acid derivatives are the standard methodologies.

-

Precursor Selection : Start with 2-trifluoromethylphenylacetic acid or 2-(trifluoromethyl)phenylacetonitrile .

-

Cyclization :

-

Method A (Acid-Mediated): Reaction of the phenylacetamide derivative with Vilsmeier reagent (POCl₃/DMF) followed by cyclization.

-

Method B (Isocyanate): Conversion of the acid to the isocyanate, followed by thermal cyclization (Curtius rearrangement pathway).

-

Laboratory Protocol: Conversion to 3-Chloroisoquinoline

For medicinal chemists, the 3-ol is often an intermediate en route to the 3-chloro-8-(trifluoromethyl)isoquinoline , a potent electrophile for Suzuki-Miyaura couplings.

Protocol:

-

Reagents : this compound (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq), N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

-

Setup : Dry round-bottom flask under Argon atmosphere.

-

Procedure :

-

Suspend the 3-ol in anhydrous toluene or use neat POCl₃.

-

Add DIPEA slowly at 0°C (exothermic).

-

Heat to reflux (100–110°C) for 3–5 hours. Monitor by TLC/LCMS (conversion of polar starting material to non-polar product).

-

Quench : Pour carefully onto crushed ice/NaHCO₃ (Violent reaction!).

-

Extraction : Extract with DCM, dry over MgSO₄, and concentrate.

-

-

Yield : Typically 85–95% of the 3-chloro derivative.

Reactivity & Functionalization

The 3-hydroxy group allows for divergent synthesis. The choice of conditions dictates whether the molecule reacts on the Oxygen (O-alkylation) or Nitrogen (N-alkylation).

| Reaction Type | Reagents | Major Product | Mechanism |

| Chlorination | POCl₃, Reflux | 3-Chloro-8-CF₃-isoquinoline | Aromatization via chloro-imidate |

| O-Alkylation | R-X, Ag₂CO₃, Toluene | 3-Alkoxy-isoquinoline | Lactim trapping (Silver effect) |

| N-Alkylation | R-X, NaH, DMF | 2-Alkyl-3-isoquinolinone | Lactam alkylation (Thermodynamic) |

| O-Triflation | Tf₂O, Pyridine | 3-OTf-isoquinoline | Activation for Cross-Coupling |

Cross-Coupling Workflow

The 8-CF₃ group makes the C3 position highly activated for nucleophilic aromatic substitution (SɴAr) or Pd-catalyzed coupling once converted to a halide or triflate.

Caption: Workflow for converting the 3-ol scaffold into bioactive lead compounds.

Safety & Handling

-

Hazards : As a fluorinated isoquinoline, treat as a potential irritant to eyes, skin, and respiratory system. The 3-hydroxy tautomer generally lowers volatility compared to the 3-chloro derivative.

-

Stability : The C-CF₃ bond is metabolically stable but can undergo hydrolysis under extreme basic conditions (e.g., molten KOH).

-

Storage : Store under inert gas (Nitrogen/Argon) to prevent slow oxidation or moisture absorption, which can complicate accurate weighing for stoichiometry.

References

-

Chemical Identity & Availability : this compound (CAS 1175271-71-2).[1][2][3][4] Commercial building block listings and physical data.

-

General Synthesis of Trifluoromethyl-Isoquinolines : Fujisaka, A. et al. "Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline." Heterocycles, 2022.[5][6] (Describes phosphonium salt cyclization strategies for CF3-isoquinolines).

- Tautomerism of 3-Hydroxyisoquinolines: Detailed mechanistic studies on the lactam-lactim equilibrium in heterocyclic systems. Journal of Organic Chemistry. (General reference for 3-isoquinolinone behavior).

-

Isoquinoline Synthesis Methodologies : "Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles." Organic Chemistry Portal.

Sources

- 1. Building Blocks | Specialty Chemicals [frontierspecialtychemicals.com]

- 2. 1357945-74-4 | 8-(Trifluoromethyl)isoquinolin-1-ol | Isoquinolines | Ambeed.com [ambeed.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Synthesis Pathways for 8-(Trifluoromethyl)isoquinolin-3-ol

Executive Summary

The synthesis of 8-(trifluoromethyl)isoquinolin-3-ol (and its tautomer, 8-(trifluoromethyl)isoquinolin-3(2H)-one) presents a specific regiochemical challenge due to the placement of the electron-withdrawing trifluoromethyl group at the peri-position (C8). This scaffold is increasingly relevant in medicinal chemistry for modulating lipophilicity and metabolic stability in CNS-active agents.[1]

This guide details the most robust synthetic pathway: the Homophthalate/Nitrile Cyclization Route .[1] Unlike general isoquinoline syntheses (e.g., Pomeranz-Fritsch) which often fail or yield mixtures with electron-deficient rings, this pathway ensures regiocontrol by pre-installing the trifluoromethyl group on the benzene core before ring closure.

Retrosynthetic Analysis

To achieve the 8-CF

Structural Logic[1]

-

Target: this compound.

-

Tautomerism: Exists in equilibrium with the 3(2H)-one form; synthetic conditions typically favor the thermodynamically stable lactam, which can be O-functionalized or trapped as the lactim.

-

Disconnection: The C3-N and C1-N bonds are formed during cyclization, but the carbon skeleton is best assembled via the C1(aryl)-C2(aryl) bond of the precursor.

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity of the 8-CF3 group.

Primary Pathway: The Nitrile-Ester Cyclization

This route is preferred for its scalability and the commercial availability of the starting benzoic acid derivatives.[1] It avoids the regioselectivity issues of electrophilic aromatic substitution on a deactivated CF

Phase 1: Precursor Assembly[1]

Starting Material: 2-Methyl-6-(trifluoromethyl)benzoic acid (CAS: 108191-66-7) or 2-Fluoro-6-(trifluoromethyl)benzoic acid (CAS: 115029-23-7).

Step 1.1: Esterification Convert the acid to the methyl ester to facilitate the subsequent radical halogenation and cyclization.[1]

Step 1.2: Benzylic Bromination

Selective bromination of the methyl group.[1] The CF

-

Reagents: N-Bromosuccinimide (NBS), AIBN (cat.), CCl

or Trifluorotoluene (greener alternative), Reflux. -

Observation: Monitor consumption of starting material by TLC/HPLC to avoid gem-dibromination.

Step 1.3: Cyanation Displacement of the bromide with cyanide to form the carbon framework required for the isoquinoline "C4" position.[1]

-

Reagents: KCN or NaCN, DMF/Water or DMSO, 0°C to RT.

-

Critical Control: Maintain low temperature initially to prevent hydrolysis of the ester or over-reaction.[1]

Phase 2: Cyclization[1]

Step 2.1: Ring Closure Treatment of Methyl 2-(cyanomethyl)-6-(trifluoromethyl)benzoate with ammonia or a primary amine effects cyclization.

-

Mechanism:[1][3][4][5][6] Nucleophilic attack of ammonia on the ester forms the amide.[1] The amide nitrogen then attacks the nitrile carbon (Pinner-like reaction) or the nitrile carbon attacks the amide carbonyl (depending on pH), eventually eliminating water/methanol to form the aromatic system.[1]

-

Reagents: NH

in MeOH (saturated), 80-100°C (Sealed tube). -

Product: this compound (precipitates as the 3(2H)-one tautomer).

Figure 2: Mechanistic pathway for the cyclization of the cyanomethyl benzoate precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-(cyanomethyl)-6-(trifluoromethyl)benzoate

-

Bromination:

-

Dissolve Methyl 2-methyl-6-(trifluoromethyl)benzoate (10.0 mmol) in anhydrous trifluorotoluene (20 mL).

-

Add NBS (10.5 mmol) and AIBN (0.5 mmol).

-

Heat to reflux (approx. 102°C) under N

for 4 hours.[1] -

Cool to RT, filter off succinimide, and concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1).[1] Isolate Methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate .

-

-

Cyanation:

-

Dissolve the bromo-intermediate (8.0 mmol) in DMSO (15 mL).

-

Slowly add KCN (9.6 mmol) (Caution: Toxic) while maintaining temperature < 25°C.[1]

-

Stir at RT for 2 hours.

-

Quench with water (50 mL) and extract with EtOAc (3 x 20 mL).

-

Wash organic layer with brine, dry over Na

SO -

Yield Target: 75-85% over two steps.

-

Protocol B: Cyclization to this compound

-

Reaction:

-

Place Methyl 2-(cyanomethyl)-6-(trifluoromethyl)benzoate (5.0 mmol) in a pressure tube.

-

Add 7N NH

in Methanol (10 mL). -

Seal the tube and heat to 100°C for 12-16 hours.

-

-

Work-up:

-

Characterization:

-

The product will show characteristic carbonyl stretching in IR (if in lactam form) or broad OH (if in lactim form).[1]

-

1H NMR (DMSO-d6): Expect a singlet at C4 (approx. 6.5-7.0 ppm) and aromatic signals shifted by the CF

group.

-

Tautomerism and Stability

The "3-ol" designation implies an aromatic pyridine ring with a hydroxyl group. However, in the solid state and in polar solvents (DMSO, MeOH), the isoquinolin-3(2H)-one (lactam) tautomer predominates.

| Property | Lactim Form (3-ol) | Lactam Form (3-one) |

| Structure | Pyridine ring (aromatic) | Amide-like (C=O at C3) |

| Favored In | Gas phase, Non-polar solvents | Solid state, Polar solvents |

| Reactivity | O-alkylation (with Ag salts) | N-alkylation (with alkyl halides) |

| Detection | UV Abs ~ 330 nm | UV Abs ~ 350 nm (conjugated) |

Note: For drug development, if the "3-ol" is required for a specific binding pocket, trapping the oxygen with a protecting group (e.g., MOM, Benzyl) or converting it to a triflate (for cross-coupling) is standard practice.

Alternative Pathways

While the Nitrile route is superior, specific constraints might require alternatives:

-

Pomeranz-Fritsch Reaction (Not Recommended for 8-CF3):

-

Method: Condensation of 2-(trifluoromethyl)benzaldehyde with aminoacetaldehyde diethyl acetal, followed by acid cyclization.

-

Failure Mode: The electron-withdrawing CF

group strongly deactivates the ring, preventing the electrophilic closure at C4.[1]

-

-

Heck-Imine Cyclization (Advanced):

References

-

General Isoquinoline Synthesis

-

Precursor Availability

-

Title: Methyl 2-cyano-3-(trifluoromethyl)benzoate Product Page.

-

Source:Sigma-Aldrich

-

-

Tautomerism Studies

-

Cyclization Methodology

-

Related Fluorinated Scaffolds

Sources

- 1. youtube.com [youtube.com]

- 2. CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile - Google Patents [patents.google.com]

- 3. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 6. zaguan.unizar.es [zaguan.unizar.es]

- 7. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. sciencemadness.org [sciencemadness.org]

Biological Activity of Trifluoromethylated Isoquinolines: A Technical Guide

Executive Summary

The strategic incorporation of the trifluoromethyl (

By leveraging the "Fluorine Effect"—simultaneous modulation of lipophilicity (

Part 1: The Fluorine Effect in Medicinal Chemistry

The

-

Lipophilicity & Permeability: The high hydrophobicity of the C-F bond increases the partition coefficient (

). For CNS-active agents (e.g., PNMT inhibitors), this facilitates passive transport across the BBB. -

Electronic Modulation (

Depression): The strong electron-withdrawing nature of -

Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) renders the substituted position inert to cytochrome P450-mediated oxidative metabolism, extending the compound's half-life (

).

Visualization: The Fluorine Effect Mechanism

Figure 1: Mechanistic impact of the trifluoromethyl group on isoquinoline pharmacodynamics and pharmacokinetics.

Part 2: Synthetic Architectures & SAR

The biological activity is strictly dependent on the regiochemistry of the

Synthesis of 1-Trifluoromethylisoquinolines[3]

-

Target: Anticancer and antimicrobial leads.[2]

-

Methodology: Radical trifluoromethylation of

-aryl- -

Key Insight: This position is sterically sensitive; bulky groups here can disrupt planar DNA intercalation but enhance specific receptor fitting.

Synthesis of 3-Trifluoromethylisoquinolines[5][6][7]

-

Target: CNS agents and Enzyme Inhibitors (PNMT).[4]

-

Methodology: Cyclization of

-protected benzylphosphonium salts followed by oxidation with DDQ. -

Key Insight: Substitution at C3 places the fluoroalkyl group adjacent to the nitrogen lone pair, maximizing the inductive effect on

without sterically blocking the nitrogen from acting as a hydrogen bond acceptor.

Visualization: Synthetic Decision Tree

Figure 2: Strategic synthetic pathways based on regiochemical requirements for biological activity.

Part 3: Biological Activity Spectrum[8]

Selective PNMT Inhibition (CNS Target)

Phenylethanolamine N-methyltransferase (PNMT) catalyzes the synthesis of epinephrine. Overactivity is linked to hypertension and other CNS disorders.

-

Mechanism: 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines act as competitive inhibitors.

-

The

Advantage: The -

Result: High selectivity ratio (

for PNMT vs

Anticancer Activity (NF-κB & Cytotoxicity)[8]

-

Targets: Human pancreatic cancer (MIA PaCa-2), Colon cancer (HCT116).

-

Mechanism: Trifluoromethylated derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of cell proliferation and apoptosis resistance.

-

SAR Note: 1-substituted derivatives often show higher cytotoxicity due to increased lipophilicity allowing for rapid cellular uptake and potential intercalation into DNA minor grooves, although specific enzyme targets like TyrRS are also implicated.

Antimicrobial Activity[9][10][11][12][13][14]

-

Targets: Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[5]

-

Mechanism: Inhibition of Tyrosyl-tRNA synthetase (TyrRS). Molecular docking suggests the

group occupies a hydrophobic pocket within the enzyme, enhancing binding affinity (

Data Summary: Comparative Potency

| Compound Class | Target | Key Substituent | Activity Metric | Mechanism |

| 3- | PNMT (Rat Brain) | 3- | Competitive Inhibition / Selectivity via pKa | |

| 1- | MIA PaCa-2 (Cancer) | 1- | NF-κB Inhibition / Anti-metastatic | |

| Isoquinoline Alkaloid | MRSA (Bacteria) | C-Ring | MIC = | TyrRS Inhibition |

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-(Trifluoromethyl)isoquinoline

Rationale: This route avoids transition metals, reducing impurity profiles for biological screening.

Reagents:

-

(2-Iodobenzyl)triphenylphosphonium bromide

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (

) -

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

Step-by-Step Workflow:

-

Acylation: Dissolve the phosphonium salt (1.0 equiv) in anhydrous

. Add -

Cyclization: Reflux the intermediate ylide in toluene for 12 hours to effect the intramolecular Wittig reaction.

-

Oxidation: Dissolve the resulting dihydroisoquinoline in 1,4-dioxane. Add DDQ (1.1 equiv) and stir at room temperature for 4 hours to aromatize.

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: PNMT Inhibition Assay

Rationale: Validates the functional impact of the

Materials:

-

Enzyme source: Bovine adrenal medulla homogenate.

-

Cofactor: S-adenosyl-L-[methyl-

]methionine (

Workflow:

-

Incubation: Mix 10

of enzyme homogenate with phosphate buffer (pH 7.5), phenylethanolamine (substrate), and varying concentrations of the trifluoromethylated test compound ( -

Initiation: Add

-SAM to initiate the methyl transfer reaction. Incubate at 37°C for 30 minutes. -

Termination: Stop reaction by adding borate buffer (pH 10) and extracting with toluene/isoamyl alcohol (3:97).

-

Quantification: Measure radioactivity of the organic phase (containing the methylated product) using liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

and

References

-

BenchChem. (2025).[1] A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from

-

Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry. Retrieved from

-

Zhang, B., et al. (2012). 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles. Journal of Organic Chemistry. Retrieved from

-

Sim, J., et al. (2025).[6] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from

-

MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines and Isoquinolines. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

8-(Trifluoromethyl)isoquinolin-3-ol: A Strategic Scaffold for Kinase & HIF-PH Inhibitor Development

Executive Technical Summary

8-(Trifluoromethyl)isoquinolin-3-ol is a specialized heterocyclic building block and pharmacophore scaffold characterized by an isoquinoline core functionalized with a hydroxyl group at the C3 position and a trifluoromethyl group at the C8 position.

Unlike generic isoquinolines, this specific isomer offers a unique "push-pull" electronic profile and steric bulk that makes it highly valuable in two distinct therapeutic areas: Multi-Target Tyrosine Kinase Inhibition (Oncology) and HIF Prolyl Hydroxylase Inhibition (Anemia/Ischemia) .

Key Physicochemical Drivers

| Property | Structural Feature | Therapeutic Impact |

| Metabolic Stability | 8-CF₃ Group | Blocks oxidative metabolism at the C8 position (a common metabolic soft spot in isoquinolines), significantly extending half-life ( |

| Lipophilicity | 8-CF₃ Group | Increases |

| Tautomeric Versatility | 3-OH Group | Exists in equilibrium with the isoquinolin-3(2H)-one form. This allows it to act as a bidentate ligand for metal chelation (Fe²⁺) or a hydrogen bond donor/acceptor in ATP binding pockets. |

| Synthetic Utility | 3-OH Handle | Acts as a "chemical hook." It can be readily activated (e.g., to a triflate or chloride) to facilitate cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for library generation. |

Primary Therapeutic Vector: Multi-Target Tyrosine Kinase Inhibition

The most documented application of the this compound scaffold is as a precursor for 2-aminopyridine kinase inhibitors . The isoquinoline core serves as an ATP-mimetic, occupying the adenine binding pocket of the kinase active site.

Target Profile

Research indicates efficacy against a specific triad of Receptor Tyrosine Kinases (RTKs) involved in tumor growth and angiogenesis [1]:

-

FGFR3 (Fibroblast Growth Factor Receptor 3): Implicated in bladder cancer and achondroplasia.

-

Tie-2 (Tek Tyrosine Kinase): A key regulator of angiopoietin signaling; inhibition disrupts tumor angiogenesis.

-

Flt3 (Fms-like Tyrosine Kinase 3): Often mutated in Acute Myeloid Leukemia (AML).

Mechanistic Binding Mode

The this compound core (often derivatized at the 3-position) functions through a Type I or Type II binding mode:

-

Hinge Binding: The isoquinoline nitrogen (N2) accepts a hydrogen bond from the kinase hinge region.

-

Hydrophobic Pocket Filling: The 8-CF₃ group is critical here. It projects into the hydrophobic "back pocket" (often the gatekeeper region) of the kinase. This steric bulk improves selectivity, as only kinases with a sufficiently large pocket can accommodate the trifluoromethyl group.

-

Electronic Modulation: The electron-withdrawing nature of the CF₃ group lowers the pKa of the ring system, modulating the hydrogen bond strength at the hinge.

Secondary Therapeutic Vector: HIF Prolyl Hydroxylase (HIF-PH) Inhibition

While kinase inhibition relies on the derivatized core, the intact 3-hydroxyisoquinoline motif is a privileged scaffold for inhibiting Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PH) .

Mechanism of Action: The "2-OG Mimic"

HIF-PH enzymes normally use 2-oxoglutarate (2-OG) and Iron (Fe²⁺) to hydroxylate HIF-α, marking it for degradation.

-

Chelation Strategy: The this compound scaffold mimics 2-OG. The nitrogen (N2) and the oxygen of the 3-hydroxyl group (or its tautomeric ketone) form a bidentate chelate complex with the active site Fe²⁺.

-

Result: This competitively inhibits the enzyme, stabilizing HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and upregulates erythropoietin (EPO) genes.

-

Therapeutic Outcome: Treatment of anemia associated with Chronic Kidney Disease (CKD), similar to the mechanism of Roxadustat [2].

Technical Workflow: Synthesis & Functionalization

To utilize this scaffold, researchers typically follow a "Cyclization-Activation-Coupling" workflow.

Step-by-Step Protocol

Phase 1: Scaffold Construction (Cyclization)

-

Starting Material: 2-(cyanomethyl)-3-(trifluoromethyl)benzoic acid.

-

Reagent: Sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA).

-

Conditions: Heat at 100°C for 2-4 hours.

-

Mechanism: Acid-catalyzed hydrolysis of the nitrile to an amide, followed by intramolecular condensation with the carboxylic acid to form the isoquinolin-3-ol ring.

Phase 2: Activation (The "Triflate Switch") To use the scaffold for kinase inhibitors, the 3-OH must be converted into a leaving group.

-

Reagents: Triflic anhydride (

), Pyridine, DCM. -

Procedure: Cool solution of this compound to 0°C. Add pyridine, then dropwise add

. Stir 2h. -

Product: 8-(Trifluoromethyl)isoquinolin-3-yl trifluoromethanesulfonate.

Phase 3: Functionalization (Cross-Coupling)

-

Reagents: Aryl boronic acid (e.g., aminopyridine boronate),

(5 mol%), -

Conditions: Reflux in Dioxane/Water (4:1) for 12h.

-

Outcome: Formation of the bi-aryl kinase inhibitor core.

Visualization: Synthesis & Logic Flow

Caption: Synthesis and divergent therapeutic pathways for the 8-CF3-isoquinolin-3-ol scaffold.

Experimental Validation: HIF-PH Inhibition Assay

To validate the biological activity of the intact scaffold, the following fluorescence polarization assay is recommended.

Objective: Measure the displacement of a HIF-1α peptide probe from the PHD2 enzyme active site.

Protocol:

-

Enzyme Prep: Recombinant human PHD2 (Prolyl Hydroxylase Domain 2) enzyme (10 nM final).

-

Probe: FAM-labeled HIF-1α peptide (residues 556-574).

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1.5 mM

. -

Cofactors: 10

M -

Procedure:

-

Incubate Enzyme + Compound (8-CF3-isoquinolin-3-ol) for 15 min at RT.

-

Add FAM-HIF-1α peptide.

-

Measure Fluorescence Polarization (Ex 485 nm / Em 528 nm).

-

-

Data Analysis: A decrease in polarization indicates the compound has bound to the active site, preventing the enzyme from binding (and hydroxylating) the bulky peptide probe.

-

Control: Use Roxadustat (FG-4592) as a positive control (

nM).

Quantitative SAR Summary

The following table summarizes the impact of the 8-CF3 group compared to the unsubstituted parent scaffold, based on general isoquinoline SAR data [3].

| Feature | Parent (Isoquinolin-3-ol) | 8-CF₃-Isoquinolin-3-ol | Improvement Factor |

| LogP (Lipophilicity) | ~1.8 | ~2.7 | +50% (Better Membrane Permeability) |

| Metabolic Stability | Low (C8 oxidation prone) | High (C8 blocked) | High (Blocks CYP450 attack) |

| Kinase Selectivity | Low (Promiscuous) | Moderate/High | ** steric exclusion** of non-target kinases |

| pKa (3-OH) | ~9.5 | ~8.8 | Acidity increased (Stronger H-bond donor) |

References

-

US Patent 2009/0197862 A1. 2-Aminopyridine Kinase Inhibitors. (2009). Describes the synthesis of kinase inhibitors using 8-trifluoromethylisoquinolin-3-ol as a key intermediate for targeting FGFR3 and Tie-2.

-

Journal of Medicinal Chemistry. Discovery of Roxadustat (FG-4592). (2019). Establishes the structural basis for isoquinoline-based HIF-PH inhibition via Fe2+ chelation.

-

BenchChem Technical Review. A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. (2025).[1] Provides comparative physicochemical data on trifluoromethylated scaffolds.

Sources

8-(Trifluoromethyl)isoquinolin-3-ol comprehensive literature review

This comprehensive technical guide details the chemical identity, synthesis, reactivity, and pharmaceutical applications of 8-(Trifluoromethyl)isoquinolin-3-ol .

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors and receptor antagonists. It belongs to the isoquinoline family, characterized by a trifluoromethyl (

This compound exhibits lactam-lactim tautomerism , existing in equilibrium between the 3-hydroxy (enol) form and the isoquinolin-3(2H)-one (amide) form. This duality is critical for its reactivity, particularly in

Key Chemical Data

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1175271-71-2 (Generic), 1357945-74-4 (Isomer specific check required) |

| Molecular Formula | |

| Molecular Weight | 213.16 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Predicted) | ~9.5 (OH/NH) |

| Key Functional Groups | Trifluoromethyl ( |

Tautomerism & Structural Dynamics

Understanding the tautomeric equilibrium is essential for experimental design. In solution (DMSO/Chloroform), the equilibrium shifts based on solvent polarity.

-

Lactim Form (A): Favored in non-polar solvents; facilitates

-functionalization (e.g., triflation). -

Lactam Form (B): Favored in polar protic solvents and solid state; facilitates

-alkylation.

Visualization: Tautomeric Equilibrium

Figure 1: Tautomeric equilibrium between 3-hydroxyisoquinoline and isoquinolin-3(2H)-one forms.

Synthesis Methodologies

The synthesis of 8-substituted isoquinolin-3-ols is non-trivial due to the "peri" steric hindrance at position 8. The most robust route involves the Homophthalimide Strategy , starting from a 2,3-disubstituted benzoic acid derivative.

Primary Route: Modified Homophthalimide Cyclization

This protocol ensures correct regiochemistry of the

Step 1: Precursor Preparation

-

Starting Material: 2-methyl-3-(trifluoromethyl)benzoic acid.

-

Reagents:

, -

Procedure:

-

Convert the acid to methyl 2-methyl-3-(trifluoromethyl)benzoate.

-

Perform radical bromination to yield methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate.

-

React with

in aqueous ethanol to form methyl 2-(cyanomethyl)-3-(trifluoromethyl)benzoate .

-

Step 2: Cyclization to 1,3-Dione

-

Reagents:

(conc.) or -

Mechanism: The nitrile nitrogen attacks the ester carbonyl (or hydrolyzed acid) to close the ring.

-

Product: 8-(Trifluoromethyl)isoquinoline-1,3(2H,4H)-dione (Homophthalimide derivative).

Step 3: Aromatization & Selective Reduction

-

Reagents:

(Chlorination), -

Protocol:

-

Reflux the dione in

to generate 1,3-dichloro-8-(trifluoromethyl)isoquinoline . -

Critical Step: Selective reductive dechlorination. The chlorine at C1 is more labile than C3.

-

Treat with activated Zinc in Acetic Acid or perform hydrogenolysis (

, controlled) to remove the C1-Cl. -

Hydrolysis of the remaining C3-Cl (if necessary) or direct isolation of the tautomerized 3-ol product.

-

Visualization: Synthesis Workflow

Figure 2: Step-wise synthesis pathway from commercially available benzoic acid precursors.

Reactivity & Functionalization

Once synthesized, this compound serves as a versatile scaffold. The most common transformation is the activation of the C3-hydroxyl group for cross-coupling.

Protocol: Conversion to Triflate

To utilize the scaffold in Suzuki or Buchwald-Hartwig couplings, the hydroxyl group is converted to a triflate.

Reagents: Trifluoromethanesulfonic anhydride (

Experimental Procedure (Adapted from US20090197862A1):

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add Pyridine (2.0 eq) and cool to

. -

Dropwise add

(1.2 eq). -

Stir at RT for 2 hours.

-

Workup: Wash with dilute

, brine, dry over -

Data: The resulting trifluoromethanesulfonic acid 8-trifluoromethylisoquinolin-3-yl ester is a colorless oil.[1]

-

1H NMR (400 MHz, CDCl3):

7.59 (s, 1H), 7.86 (dt,

-

Cross-Coupling Applications

The resulting triflate is a potent electrophile for:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids (e.g., 2-aminopyridine-5-boronic esters) to generate kinase inhibitors.

-

Buchwald-Hartwig Amination: Introduction of amine side chains.

Medicinal Chemistry Applications

The 8-trifluoromethyl group imparts specific pharmacological advantages:

-

Metabolic Stability: Blocks metabolic oxidation at the C8 position.

-

Lipophilicity: Increases membrane permeability and alters the pKa of the isoquinoline nitrogen.

-

Steric Occlusion: The bulky

group can enforce specific binding conformations in enzyme pockets.

Target Classes

-

Kinase Inhibitors: Used in the synthesis of inhibitors for Tie-2 , Flt3 , and KDR (VEGFR-2). The isoquinoline core mimics the adenine ring of ATP, while the

group occupies hydrophobic pockets (Gatekeeper or Solvent Front regions). -

P2X7 Antagonists: Isoquinolinone derivatives are explored for blocking the P2X7 ion channel, relevant in neuropathic pain and inflammation.

References

-

US Patent 2009/0197862 A1 . 2-Aminopyridine Kinase Inhibitors. Mitchell, S. A., et al. (2009). Describes the use of this compound as a starting material and the synthesis of its triflate derivative.[1]

- Journal of Heterocyclic Chemistry. Synthesis of substituted isoquinolin-3-ols via homophthalimide route.

-

Lead Sciences . Product Data: 8-(Trifluoromethyl)isoquinoline. (Commercial source verification).

-

Ambeed . Chemical Safety & Data Sheet: 8-(Trifluoromethyl)isoquinolin-1-ol / 3-ol isomers.

Sources

Technical Guide: Discovery and History of 8-(Trifluoromethyl)isoquinolin-3-ol

[1]

Executive Summary

This compound (CAS 1175271-71-2) is a specialized heterocyclic intermediate primarily utilized in the development of Type I and Type II kinase inhibitors .[1] Its structural significance lies in the 8-position trifluoromethyl group, which imparts unique electronic properties and metabolic stability to the isoquinoline scaffold. This compound gained prominence around 2009 as a key intermediate in the synthesis of c-Met and ALK (Anaplastic Lymphoma Kinase) inhibitors, specifically within the "2-aminopyridine" class of antineoplastic agents.[1]

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 8-Trifluoromethyl-3-hydroxyisoquinoline; 8-(Trifluoromethyl)isoquinolin-3(2H)-one |

| CAS Number | 1175271-71-2 |

| Molecular Formula | C₁₀H₆F₃NO |

| Molecular Weight | 213.16 g/mol |

| Appearance | White to off-white crystalline powder |

| pKa (Calculated) | ~9.5 (OH/NH tautomer) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Structural Insight: The compound exists in a tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (lactam) forms.[1] In solution, particularly in polar solvents, the lactam form (isoquinolin-3(2H)-one) often predominates, but it is chemically manipulated as the hydroxy species, often via O-sulfonylation (triflate formation).[1]

Discovery and Historical Context

Emergence in Kinase Research (2009)

Unlike natural products with centuries of history, this compound is a rationally designed synthetic scaffold .[1] Its "discovery" is linked to the explosion of kinase inhibitor research in the late 2000s.

-

Primary Source: The compound appears as a critical intermediate in US Patent 2009/0197862 A1 ("2-Aminopyridine Kinase Inhibitors").

-

The Problem: Early generation kinase inhibitors often suffered from poor metabolic stability (rapid oxidation of the isoquinoline ring) or lack of selectivity.

-

The Solution: Placing a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group at the 8-position achieves two goals:

-

Metabolic Blocking: It sterically and electronically protects the benzene ring from cytochrome P450 oxidation.[1]

-

Selectivity: The 8-CF₃ group occupies a specific hydrophobic pocket in the ATP-binding site of kinases like c-Met, improving binding affinity compared to the unsubstituted analog.

-

Evolution of Utility

-

Phase 1 (2009-2012): Used strictly as an intermediate for "scaffold hopping" in c-Met inhibitors.[1]

-

Phase 2 (2013-Present): Recognized as a privileged building block for Fragment-Based Drug Discovery (FBDD) .[1] The 3-hydroxy group allows for facile conversion to a triflate, enabling Suzuki-Miyaura couplings to introduce diverse aryl/heteroaryl groups at the 3-position.

Synthetic Methodology

The synthesis of 8-substituted isoquinolines is challenging due to the steric hindrance at the peri-position (C8). The most robust route, validated for scale-up, utilizes a modified cyclization of 2-(cyanomethyl)benzoic acid derivatives .[1]

Retrosynthetic Analysis

To obtain the 8-trifluoromethyl substitution pattern, the starting material must be 2-methyl-6-(trifluoromethyl)benzoic acid .[1]

-

Note: Using 2-methyl-3-(trifluoromethyl)benzoic acid would yield the 5-trifluoromethyl isomer.[1]

Protocol: Step-by-Step Synthesis

Step 1: Esterification

Precursor: 2-Methyl-6-(trifluoromethyl)benzoic acid.[1] Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄) (cat.).[1] Procedure: Reflux the acid in MeOH with catalytic H₂SO₄ for 12 hours. Concentrate and extract to yield Methyl 2-methyl-6-(trifluoromethyl)benzoate .[1]

Step 2: Benzylic Bromination (Wohl-Ziegler)

Reagents: N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄ or Trifluorotoluene.[1] Mechanism: Radical substitution at the benzylic methyl group. Protocol:

-

Dissolve ester in solvent. Add 1.05 eq NBS and 0.1 eq AIBN.

-

Reflux under N₂ for 4-6 hours. Monitor by TLC.

-

Critical Control: Avoid over-bromination (gem-dibromide formation).

-

Workup: Filter succinimide, wash with water, dry.

-

Product: Methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate.

Step 3: Cyanation

Reagents: KCN or NaCN, DMSO/Water or MeCN/Water.[1] Protocol:

-

Dissolve bromide in DMSO.

-

Add 1.2 eq KCN slowly (exothermic). Maintain temp < 40°C.

-

Stir 2 hours.

-

Product: Methyl 2-(cyanomethyl)-6-(trifluoromethyl)benzoate.

Step 4: Acid-Mediated Cyclization

Reagents: HBr in Acetic Acid or conc.[1] H₂SO₄.[2][3] Mechanism: Hydrolysis of the nitrile to the amide, followed by intramolecular nucleophilic attack of the amide nitrogen on the ester carbonyl. Protocol:

-

Dissolve the cyanomethyl ester in glacial acetic acid.

-

Add 33% HBr/AcOH (or H₂SO₄).

-

Heat to 80-100°C for 4 hours. The ring closes to form the isoquinolinone.

-

Isolation: Pour into ice water. The product precipitates as a white/off-white solid.

-

Purification: Recrystallization from Ethanol/Water.

Visualization: Synthetic Pathway

Caption: Validated synthetic route from 2-methyl-6-(trifluoromethyl)benzoic acid to the target isoquinoline.

Medicinal Chemistry Applications

Activation as a Scaffold

The 3-hydroxy group is rarely the final pharmacophore.[1] It serves as a handle for activation.

-

Triflation: Reaction with Triflic anhydride (Tf₂O) and Pyridine yields 8-(trifluoromethyl)isoquinolin-3-yl trifluoromethanesulfonate .[1]

-

Coupling: The triflate undergoes efficient Suzuki-Miyaura coupling with aryl boronic acids to generate 3-aryl-8-(trifluoromethyl)isoquinolines .[1]

SAR Logic (Structure-Activity Relationship)

Why use the 8-CF₃ analog over the unsubstituted parent?

| Feature | Unsubstituted Isoquinoline | 8-CF₃ Isoquinoline | Benefit |

| Electronic | Electron-rich C5-C8 ring | Electron-deficient | Reduced oxidative metabolism (CYP450).[1] |

| Lipophilicity | LogP ~ 2.0 | LogP ~ 2.8 | Improved membrane permeability. |

| Steric | Planar, low steric bulk | Bulky 8-position | Fills hydrophobic pockets; induces twist. |

Visualization: Activation & Coupling Workflow

Caption: Activation of the 3-hydroxy group to the triflate allows for modular drug synthesis.[1]

References

-

Primary Patent: Cui, J. J., et al. (2009).[1] "2-Aminopyridine Kinase Inhibitors." U.S. Patent Application No. 2009/0197862 A1. Pfizer Inc.

-

Synthetic Methodology: Alvarez, M., et al. (2021).[1] "2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide." IUCrData, 6(1), x201662. (Context on trifluoromethyl-benzoic acid precursors).

-

General Isoquinoline Synthesis: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. (Reference for Gabriel-Colman and homophthalimide routes).

-

Chemical Data: PubChem Compound Summary for CID 54367355 (Related 8-substituents).

Technical Guide: 8-(Trifluoromethyl)isoquinolin-3-ol Scaffolds

Topic: 8-(Trifluoromethyl)isoquinolin-3-ol and its known derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Insight, Synthetic Architectures, and Therapeutic Utility[1]

Core Chemical Identity & Tautomeric Dynamics

The compound This compound (CAS: 1175271-71-2) represents a specialized heterocyclic scaffold in medicinal chemistry.[1] Unlike the more common quinoline or isoquinolin-1-one systems, the 3-hydroxyisoquinoline core offers a unique hydrogen-bond donor/acceptor profile critical for active site binding in kinases (e.g., PI3K) and ion channels (e.g., CFTR, P2X7).

The Tautomeric Equilibrium

A critical feature of this molecule is the lactam-lactim tautomerism. While often cataloged as the "3-ol," the thermodynamic equilibrium in solution heavily favors the isoquinolin-3(2H)-one (lactam) tautomer.

-

Lactam Form (A): Dominant in polar solvents (DMSO, MeOH) and solid state. The N-H moiety serves as a hydrogen bond donor.

-

Lactim Form (B): Accessible via O-alkylation or specific apolar environments. The O-H moiety is acidic (pKa ~9-10).

Impact of the 8-CF3 Group: The trifluoromethyl group at position 8 is peri-planar to position 1 and the nitrogen atom. This exerts two major effects:

-

Steric Compression: The bulky CF3 group restricts the conformational freedom of substituents at the N2 or C1 positions, often locking the molecule into a bioactive conformation.

-

Electronic Modulation: The strong electron-withdrawing nature (

) reduces the electron density of the heterocyclic ring, increasing the acidity of the N-H (or O-H) and making the system more resistant to oxidative metabolism.

Figure 1: Tautomeric equilibrium shifted by the electronic and steric influence of the 8-trifluoromethyl group.

Synthetic Architectures

The synthesis of 8-substituted isoquinolin-3-ols is non-trivial due to the difficulty of introducing substituents at the 8-position after ring closure. The most robust strategies rely on pre-functionalized benzene precursors .

Method A: The Homophthalic Anhydride Route (Scalable)

This is the preferred route for generating the core scaffold. It proceeds via the condensation of a homophthalic acid derivative with ammonia or an amine.

Retrosynthetic Logic:

Target

Protocol Steps:

-

Precursor Synthesis: Lithiation of 2-methyl-3-(trifluoromethyl)benzoic acid followed by carboxylation (using CO2) or formylation yields the homophthalic acid equivalent.

-

Cyclization to Isocoumarin: Heating the homophthalic acid with acetic anhydride or acid catalyst yields 8-(trifluoromethyl)-1H-isochromen-1-one (isocoumarin).

-

Ammonolysis (Ring Switching): Reaction of the isocoumarin with aqueous ammonia (or primary amines for N-substituted derivatives) in ethanol at reflux effects the ring opening/reclosing to yield 8-(trifluoromethyl)isoquinolin-3(2H)-one .

Method B: Lithiation of o-Tolualdehyde Imines (Versatile)

Useful for introducing diverse substituents at C1.

-

Condensation of 2-methyl-3-(trifluoromethyl)benzaldehyde with tert-butylamine forms the imine.

-

Lithiation (LIMP/LiTMP) of the benzylic methyl group generates a nucleophilic species.

-

Reaction with an isocyanate (or nitrile) followed by acid hydrolysis yields the isoquinolin-3-one.

Figure 2: The "Homophthalic Route" provides the most reliable access to the 8-CF3 scaffold.

Experimental Protocol: Synthesis of 8-(Trifluoromethyl)isoquinolin-3(2H)-one

Note: This protocol is adapted from standard methodologies for 8-substituted isoquinolinones (e.g., trade science, patents).

Reagents:

-

8-(Trifluoromethyl)-1H-isochromen-1-one (Isocoumarin precursor)

-

Ammonium Acetate (NH4OAc) or Aqueous Ammonia (28%)

-

Ethanol (Absolute)[1]

-

Acetic Acid (Glacial)[1]

Procedure:

-

Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 8-(trifluoromethyl)-1H-isochromen-1-one in 50 mL of ethanol.

-

Addition: Add 50.0 mmol (5 equiv) of ammonium acetate. (Alternatively, use 20 mL of 28% aq. ammonia, but NH4OAc often gives cleaner conversion).

-

Reflux: Heat the mixture to reflux (approx. 78-80 °C) with magnetic stirring. Monitor via TLC (SiO2, 50% EtOAc/Hexane). The starting isocoumarin (less polar) should disappear, and a new, more polar fluorescent spot (isoquinolinone) should appear.

-

Workup: After 4-6 hours, cool the reaction to room temperature. The product often precipitates as a solid.

-

Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to ~10 mL, add 50 mL of cold water, and adjust pH to ~5-6 with acetic acid to induce precipitation.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

-

Yield: Expected yield 70-85%.

Characterization Data (Expected):

-

1H NMR (DMSO-d6):

11.2 (br s, 1H, NH), 9.1 (s, 1H, H-1), 7.8-8.0 (m, 3H, Ar-H), 6.8 (s, 1H, H-4). Note: The H-1 proton is characteristically deshielded due to the peri-CF3 group. -

MS (ESI): m/z 214.1 [M+H]+.

Medicinal Chemistry Applications & Derivatives[1][2][3][4][5][6]

The 8-CF3-isoquinolin-3-ol scaffold is a "privileged structure" in several therapeutic areas.

A. PI3K Inhibitors (Kinase Selectivity)

Derivatives substituted at the N2 or C4 positions have shown potency against Phosphoinositide 3-kinase (PI3K) , particularly the

-

Mechanism: The lactam motif (NH-C=O) mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

-

Role of 8-CF3: The hydrophobic CF3 group occupies a specific hydrophobic pocket (often the "affinity pocket"), improving selectivity over other kinase families.

B. CFTR Modulators (Cystic Fibrosis)

Isoquinoline derivatives are explored as CFTR potentiators .

-

SAR Insight: The 8-position is critical for activity. Replacing H with CF3 or OCF3 often results in a 10-fold increase in potency due to improved lipophilicity (LogP) and metabolic stability against P450 oxidation at the benzenoid ring.

C. P2X7 Receptor Antagonists

Used in treating inflammatory diseases.[2] The isoquinolin-1-one and 3-one cores serve as central templates to which hydrophobic "tail" groups are attached (often via the N2 nitrogen).

Summary of Key Derivatives:

| Derivative Class | Substitution Site | Application | Mechanism |

| N-Alkylated | N-2 (Lactam N) | P2X7 Antagonists | Blocks receptor ATP binding site. |

| O-Alkylated | O-3 (Lactim O) | Fluorescent Probes | Locks the "ol" form; high quantum yield. |

| 4-Substituted | C-4 | Kinase Inhibitors | Accesses the "gatekeeper" region of kinases. |

References

-

Synthesis of Isoquinolinones

-

Source: Trade Science Inc., "An efficient synthesis of some 3-substituted-isoquinolin(2H)-ones," Organic Chemistry: An Indian Journal, 2008.

- Relevance: Establishes the isocoumarin-to-isoquinolinone conversion protocol.

-

-

Homophthalic Acid Route

- Source: WO2008131779A1, "Isoquinolinone deriv

- Relevance: Details the synthesis of homophthalic precursors and cycliz

-

Biological Activity (CFTR/Kinase)

- Source:Journal of Medicinal Chemistry (General context on CF3-isoquinolines in kinase inhibition, inferred

- Relevance: Validates the use of the scaffold in PI3K and CFTR drug discovery.

-

Tautomerism & Structure

- Source:Journal of Molecular Structure, "Structure, Spectroscopic and Quantum Chemical Investigations of Trifluoromethyl-Quinoline/Isoquinoline Deriv

- Relevance: Provides theoretical grounding for the tautomeric preferences and spectral d

Sources

Technical Guide: Spectroscopic Characterization of 8-(Trifluoromethyl)isoquinolin-3-ol

Executive Summary

8-(Trifluoromethyl)isoquinolin-3-ol is a critical heterocyclic building block, primarily utilized in the synthesis of P2X7 antagonists, kinase inhibitors, and fluorinated bio-probes. Its structural integrity is defined by the interplay between the electron-withdrawing trifluoromethyl group (

This guide addresses a common analytical pitfall: the lactam-lactim tautomerism . In solution, this compound rarely exists purely as the "3-ol" (enol) implied by its name. Instead, it predominantly adopts the isoquinolin-3(2H)-one (lactam) form, particularly in polar solvents. This document provides the diagnostic spectroscopic markers required to validate this structure in a drug discovery workflow.

Structural Dynamics & Tautomerism

Understanding the equilibrium between the hydroxy (lactim) and keto (lactam) forms is a prerequisite for interpreting NMR data. The

Tautomeric Equilibrium

In the solid state and polar solvents (DMSO-

Figure 1: Tautomeric equilibrium governed by solvent polarity and electronic effects of the C8-substituent.

Nuclear Magnetic Resonance (NMR) Profiling[1][2]

Solvent Selection Strategy

-

Recommended: DMSO-

. It stabilizes the lactam form, resulting in sharper peaks and allowing the observation of the exchangeable N-H proton (often broad). -

Alternative:

. May result in peak broadening due to rapid exchange or aggregation. Use only if solubility in DMSO is insufficient.

Expected NMR Data (400 MHz, DMSO- )

The C8-

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 11.0 – 12.5 | Broad Singlet | 1H | Characteristic of the lactam (2H) form. Disappears with |

| H1 | 8.80 – 9.10 | Singlet | 1H | Most deshielded aromatic proton; singlet due to lack of adjacent protons. |

| H7 | 7.90 – 8.10 | Doublet | 1H | Ortho to |

| H5/H6 | 7.60 – 7.85 | Multiplet | 2H | Remaining aromatic protons. |

| H4 | 6.80 – 7.10 | Singlet/Doublet | 1H | Characteristic of the 3-position carbonyl/hydroxyl ring. |

NMR (376 MHz, DMSO- )

This is the "smoking gun" for structural verification.

-

Shift: -60.0 to -63.0 ppm .

-

Pattern: Singlet (potentially split into a fine doublet if H-F coupling is resolved).

-

Integration: Calibrate against an internal standard (e.g.,

-trifluorotoluene at -63.7 ppm) for quantitative purity assessment.

Mass Spectrometry (LC-MS)[3][4]

Ionization & Fragmentation

-

Ionization Mode: ESI Positive (+).

-

Molecular Ion:

Da (Calculated for -

Adducts: Common to see

(+22 Da) or

Fragmentation Pathway (MS/MS)

Under collision-induced dissociation (CID), the molecule typically undergoes losses of neutral small molecules.

Figure 2: Predicted ESI+ fragmentation pathways. The loss of CO (28 Da) is diagnostic for the lactam carbonyl.

High-Performance Liquid Chromatography (HPLC)

The

Method Parameters

| Parameter | Recommendation | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Robust stationary phase for fluorinated aromatics. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the -OH/NH, improving peak shape. |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | MeCN provides sharper peaks for fluorinated compounds than MeOH. |

| Gradient | 5% B to 95% B over 8 min | |

| Detection | UV at 254 nm & 220 nm | 254 nm monitors the aromatic system; 220 nm catches impurities. |

Troubleshooting

-

Peak Tailing: If observed, add 5 mM Ammonium Acetate to Mobile Phase A to buffer the stationary phase interactions.

-

Double Peaks: This usually indicates separation of tautomers is occurring on the column (rare but possible in slow gradients) or, more likely, the presence of a regioisomer (e.g., 6-trifluoromethyl isomer) from the synthesis step.

Synthesis & Impurity Context

When characterizing this material, be aware of specific impurities derived from the synthesis (typically cyclization of phenylacetic acid derivatives or Pomeranz-Fritsch type reactions):

-

Regioisomers: 6-trifluoromethylisoquinolin-3-ol (check

NMR coupling constants). -

De-fluorinated byproducts: Mass = 146 Da (Isoquinolin-3-ol).

-

Inorganic Salts: If prepared via acid hydrolysis, check for residual salts which may suppress MS ionization.

References

-

Tautomerism of Hydroxyisoquinolines

- Mason, S. F. (1957). "The Tautomerism of N-Heteroaromatic Hydroxy-compounds." Journal of the Chemical Society, 5010–5017.

-

Mechanism Verification:

-

NMR of Trifluoromethyl Groups

- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley InterScience.

-

Data Validation:

-

Synthesis of Trifluoromethylisoquinolines

- Fujisaka, A., et al. (2018). "Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline." Heterocycles.

-

Synthetic Context:

-

LC-MS Fragmentation of Fluorinated Heterocycles

- Holcapek, M., et al. (2010). "Fragmentation behavior of fluoroquinolones." Journal of Mass Spectrometry.

-

Fragmentation Logic:

Solubility profile of 8-(Trifluoromethyl)isoquinolin-3-ol in various solvents

[1][2][3]

Document Control:

-

Topic: Solubility Profile & Physicochemical Characterization

-

Compound: 8-(Trifluoromethyl)isoquinolin-3-ol (CAS: 1175271-71-2)[1][2][3][4]

-

Format: Technical Whitepaper

Executive Summary

This compound is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and fluorescent probes.[1][2][3] Its solubility profile is governed by a complex interplay between the amphoteric nature of the isoquinolin-3-ol core and the lipophilic, electron-withdrawing 8-trifluoromethyl (

This guide provides a comprehensive technical analysis of its solubility behavior. Unlike simple organic solids, this compound exhibits tautomeric equilibrium (lactam-lactim) that drastically alters its dissolution kinetics depending on solvent polarity and pH.[1][2][3] The following sections detail the theoretical physicochemical basis, predicted solubility across solvent classes, and a validated experimental workflow for establishing a precise solubility curve.

Physicochemical Basis of Solubility[3][5]

To accurately predict and manipulate the solubility of this compound, one must understand the molecular forces at play.[1][2][3]

Tautomeric Equilibrium (Lactam vs. Lactim)

The "3-ol" nomenclature is formally correct, but in the solid state and in polar solvents, the compound predominantly exists as the isoquinolin-3(2H)-one (lactam) tautomer.[1][2][3]

-

Lactim form (OH): Favored in the gas phase and non-polar solvents.[2][3] Aromatic character is fully retained.

-

Lactam form (NH/C=O): Favored in the solid crystal lattice (due to strong intermolecular H-bonding dimers) and polar solvents (water, DMSO).[1][2][3]

Impact on Solubility: The high lattice energy of the lactam dimer significantly reduces water solubility compared to what might be expected for a simple phenol.[3] Dissolution requires breaking these strong intermolecular hydrogen bonds.[2][3]

The 8-Trifluoromethyl Effect

The

-

Lipophilicity Boost: It increases the calculated LogP (cLogP) by approximately +1.2 units compared to the parent isoquinolin-3-ol, pushing the molecule towards hydrophobicity.[1][2][3]

-

Electronic Modulation: Through strong inductive electron withdrawal (-I effect), the

group increases the acidity of the N-H (in lactam) or O-H (in lactim), potentially lowering thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and solvation dynamics.

Figure 1: Tautomeric equilibrium favoring the Lactam form, which dictates the high lattice energy and dissolution characteristics.[1][2][3]

Solubility Profile by Solvent Class[3][5]

The following data summarizes the expected solubility behavior based on structural analogs (e.g., 3-hydroxyisoquinoline) and the lipophilic contribution of the

Organic Solvents (High Solubility)

These are the primary vehicles for stock solution preparation (10–100 mM).[2][3]

| Solvent | Solubility Potential | Mechanistic Insight |

| DMSO | Excellent (>50 mg/mL) | Disrupts lactam dimers via strong dipole interactions; stabilizes the polar lactam form.[1][3][5] |

| DMF | Excellent (>50 mg/mL) | Similar mechanism to DMSO; ideal for synthetic reactions.[2][3][5] |

| Methanol | Good (10–30 mg/mL) | Proticity allows solvation of both H-bond donor (NH) and acceptor (C=O/F).[2][3][5] |

| Ethanol | Moderate (5–15 mg/mL) | Slightly lower than MeOH due to the lipophilic ethyl chain, though |

Chlorinated & Non-Polar Solvents

| Solvent | Solubility Potential | Mechanistic Insight |

| DCM | Moderate/Good | The |

| Chloroform | Moderate | Good solvent for the lactim tautomer if equilibrium shifts.[3][5] |

| Hexanes | Poor (<1 mg/mL) | The polar lactam core prevents significant dissolution despite the lipophilic |

Aqueous Media (pH Dependent)

Water solubility is the critical bottleneck for biological assays.[2][3]

| pH Condition | Solubility | Mechanism |

| pH 1.2 (0.1N HCl) | Moderate | Protonation of the pyridine-like nitrogen is hindered by the electron-withdrawing |

| pH 7.4 (PBS) | Very Low (<50 µM) | Molecule is neutral and highly crystalline.[3][5] |

| pH 10.0 (Basic) | High | Deprotonation of the OH/NH (pK_a ~8.[2][3][5]5) forms the anion, drastically increasing solubility.[2][3] |

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask)

Use this for the "Gold Standard" equilibrium value.

-

Preparation: Weigh 2–5 mg of this compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours .

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

-

Note: Do not use nylon filters as they may bind the lipophilic

moiety.[3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High Throughput)

Use this for rapid screening of biological assay compatibility.[2][3]

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Spike: Spike 5 µL of stock into 195 µL of buffer (final 2.5% DMSO).

-

Incubation: Shake for 90 minutes at room temperature.

-

Readout: Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region).

Solubility Assessment Workflow

The following diagram outlines the decision tree for selecting the correct solvent system based on your application.

Figure 2: Decision matrix for solvent selection based on downstream application.

Applications & Formulation Strategy

Formulation for In Vivo Studies

Due to the predicted low aqueous solubility at neutral pH, simple saline formulations will likely fail.[3]

-

Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Water.[2][3]

-

Advanced Vehicle: 10% HP-β-Cyclodextrin in water.[1][2][3] The hydrophobic cavity of cyclodextrin accommodates the

-phenyl ring, significantly boosting solubility without using organic cosolvents.[1][3]

Storage & Stability[7]

References

-

PubChem. (2025).[2][3][6] Isoquinoline Compound Summary. National Center for Biotechnology Information.[2][3] Retrieved January 28, 2026, from [Link][1][3]

-

Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on CF3 lipophilicity effects).

Sources

- 1. 6-(trifluoroMethyl)isoquinolin-3-ol [1175271-49-4] | Chemsigma [chemsigma.com]

- 2. Isoquinoline derivative 3 | C22H20F3N3O2 | CID 57525218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. 1175271-71-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Laboratory synthesis of 8-(Trifluoromethyl)isoquinolin-3-ol protocol

Application Note: Scalable Synthesis of 8-(Trifluoromethyl)isoquinolin-3-ol

Part 1: Executive Summary & Scientific Rationale

1.1 Context & Significance

The synthesis of This compound represents a critical challenge in medicinal chemistry. The trifluoromethyl (

1.2 Retrosynthetic Logic (Causality)

Direct electrophilic substitution on the isoquinoline core is unsuitable for C8 functionalization due to the directing effects of the nitrogen atom, which favor C5 and C8 but lack selectivity, and the deactivating nature of the

Therefore, this protocol employs a De Novo Ring Construction strategy (Type B Disconnection). We utilize a 2-(cyanomethyl)benzoic acid ester precursor. The logic is twofold:

-

Regiocontrol: The position of the

group is fixed on the benzene ring prior to heterocyclic ring formation, eliminating regioselectivity issues later. -

Cyclization Efficiency: The intramolecular Pinner-type cyclization of the cyanomethyl group onto the adjacent ester provides the 3-hydroxy (lactam) functionality directly under mild acidic conditions.

1.3 Tautomeric Consideration Researchers must note that This compound exists in equilibrium with its lactam tautomer, 8-(trifluoromethyl)isoquinolin-3(2H)-one . While "3-ol" is the IUPAC designation often used in cataloging, the "3-one" form predominates in solution and solid state (confirmed by carbonyl signals in IR/NMR). This protocol yields the stable lactam solid, which reacts as the 3-ol O-nucleophile under basic alkylation conditions.

Part 2: Detailed Experimental Protocol

Stage 1: Precursor Synthesis (Benzylic Functionalization)

Starting Material: Methyl 2-methyl-3-(trifluoromethyl)benzoate (Commercially available or prepared via esterification of the acid, CAS 115029-23-7).

Step 1.1: Radical Bromination Objective: Functionalize the benzylic methyl group without affecting the aromatic ring.

-

Reagents:

-

Methyl 2-methyl-3-(trifluoromethyl)benzoate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

AIBN (0.05 equiv) or Benzoyl Peroxide

-

Solvent: Trifluorotoluene (PhCF3) or

(PhCF3 is the greener, safer alternative).

-

-

Procedure:

-

Dissolve substrate in PhCF3 (0.5 M concentration).

-

Add NBS and AIBN.

-

Reflux (102°C) for 4–6 hours under Argon. Monitor by TLC (Hexane/EtOAc 9:1).

-

Critical Checkpoint: Stop when starting material is <5%. Over-reaction leads to dibromo species.

-

Cool to 0°C, filter off succinimide byproduct.

-

Concentrate filtrate to yield crude Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate .

-

Step 1.2: Nitrile Substitution Objective: Install the carbon atom required for the heterocyclic ring (C3).

-

Reagents:

-

Crude Bromide from Step 1.1 (1.0 equiv)

-

NaCN or KCN (1.5 equiv)

-

Solvent: DMSO/Water (9:1) or Acetone/Water.[1]

-

-

Procedure:

-

Dissolve crude bromide in DMSO.

-

Add NaCN (Caution: Toxic). Exothermic reaction; maintain temp <40°C.

-

Stir at RT for 3 hours.

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organic phase with brine and 5% LiCl solution (to remove DMSO).

-

Dry over

and concentrate. -

Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

-

Product: Methyl 2-(cyanomethyl)-3-(trifluoromethyl)benzoate .

-

Stage 2: Cyclization to Isoquinolin-3-ol

Objective: Intramolecular cyclization.[2][3]

-

Reagents:

-

Nitrile precursor (Step 1.2)

-

33% HBr in Acetic Acid (or 4M HCl in Dioxane).

-

-

Procedure:

-

Dissolve the nitrile ester in HBr/AcOH (10 mL per gram).

-

Stir at room temperature for 1 hour, then heat to 50°C for 4 hours.

-

Quench: Pour reaction mixture into ice water. The product usually precipitates as the hydrobromide salt or free lactam.

-

Adjust pH to ~6–7 with saturated

to ensure free base formation. -

Filter the solid precipitate.[8] Wash with cold water and diethyl ether.

-

Recrystallization: Ethanol or MeOH/Water.

-

Part 3: Data Presentation & Validation

Table 1: Reaction Stoichiometry & Optimization

| Component | Role | Equiv. | Key Parameter | Troubleshooting |

| Methyl 2-methyl-3-(CF3)benzoate | SM | 1.0 | Purity >98% | If impure, bromination yields complex mix. |